molecular formula C9H7IO B2944336 [4-(2-Iodoethynyl)phenyl]methanol CAS No. 1864060-77-4

[4-(2-Iodoethynyl)phenyl]methanol

Cat. No. B2944336
CAS RN: 1864060-77-4
M. Wt: 258.058
InChI Key: WIMFLHFWKKSMIN-UHFFFAOYSA-N
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Description

“[4-(2-Iodoethynyl)phenyl]methanol” is a chemical compound with the CAS Number: 1864060-77-4 . It has a molecular weight of 258.06 . It is usually in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is (4-(iodoethynyl)phenyl)methanol . The InChI code is 1S/C9H7IO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,11H,7H2 .


Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 258.06 . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

Enantioselective Epoxidation

  • Enantioselective Epoxidation Promoted by Azanorbornyl-Methanol : Jun Lu et al. (2008) synthesized (1R,3S,4S)-2-azanorbornyl-3-methanol and used it as a catalyst for enantioselective epoxidation of α,β-enones.

Methanol in Membrane Studies

  • Methanol's Impact on Lipid Dynamics : Michael H. L. Nguyen et al. (2019) investigated methanol as a solubilizing agent in studying transmembrane proteins/peptides, highlighting its significant impact on lipid dynamics.

Methanol in Chemical Synthesis

  • Iridium-catalyzed C–C Coupling of Methanol and Allenes : J. Moran et al. (2011) demonstrated a catalytic process for C–C coupling of methanol and allenes using an iridium catalyst, contributing to the development of higher alcohols.
  • RuCl3-catalyzed N‐Methylation Using Methanol : Naina Sarki et al. (2021) reported a method for selective N‐methylation of amines using methanol and a RuCl3 catalyst.

Methanol in Energy Technologies

  • Methanol Oxidation in Fuel Cells : Xiangheng Niu et al. (2016) explored the use of methanol in green fuel cells, particularly in the methanol oxidation reaction.
  • Methanol in Polymer Solar Cells : Huiqiong Zhou et al. (2013) enhanced the efficiency of solar cells through methanol treatment.

Catalysis and Reaction Mechanisms

  • CO2 Hydrogenation to Methanol : F. Studt et al. (2015) studied the hydrogenation of CO2 to methanol over Cu-based catalysts, providing insights into the reaction mechanism.
  • Methanol Adsorption and Desorption in Nanocrystals : Zili Wu et al. (2012) used methanol to probe the surface sites of ceria nanocrystals with defined surface planes.

Biological Conversion and Applications

  • Conversion of Methanol to Specialty Chemicals in E. coli : W. B. Whitaker et al. (2017) engineered E. coli for the biological conversion of methanol into chemicals and fuels.

Novel Compounds and Synthesis

  • Novel Thiol Protecting Group : Xujun Qiu et al. (2023) introduced a new thiol protecting group using an aryl azide derivative.

Miscellaneous Applications

  • Minority Carrier Lifetime in Silicon Substrates : B. Chhabra et al. (2010) used methanol for chemical passivation in silicon solar cell fabrication.
  • UV Photolysis in Water Treatments : S. Goldstein et al. (2007) applied methanol in UV photolysis for water treatments.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[4-(2-iodoethynyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,11H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMFLHFWKKSMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C#CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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